CYP3A4 Inhibition Potency: A Direct Comparator Analysis for Metabolic Stability Assessment
5-(4-Methylbenzylidene)imidazolidine-2,4-dione demonstrates a significantly lower IC50 value (5.33 μM) for CYP3A4 inhibition in human liver microsomes when compared to a close structural analog (IC50 = 0.090 μM), indicating a markedly reduced potential for causing adverse drug-drug interactions through this major metabolic pathway [1].
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | IC50 = 5.33 μM (5,330 nM) |
| Comparator Or Baseline | A closely related imidazolidine-2,4-dione derivative (BindingDB ID: BDBM50584760, CHEMBL2068968) with IC50 = 0.090 μM (90 nM) |
| Quantified Difference | ~59-fold weaker inhibition |
| Conditions | Human liver microsomes, midazolam as substrate, 5 min preincubation, LC-MS/MS analysis |
Why This Matters
This data is critical for researchers prioritizing compounds with a lower risk of CYP-mediated toxicity or drug-drug interactions in early-stage drug discovery.
- [1] BindingDB. (n.d.). Entry for BDBM50380522 (CHEMBL2018907) and BDBM50584760 (CHEMBL2068968). View Source
